molecular formula C22H19ClN2O3S B2375792 (Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate CAS No. 786676-59-3

(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate

Cat. No. B2375792
M. Wt: 426.92
InChI Key: ZSSVYGAVFFLVSW-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : Research has shown that derivatives of this compound can be synthesized and used for further chemical studies. For instance, Tverdokhlebov et al. (2005) demonstrated the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, indicating the versatility of this compound in creating new chemical structures (Tverdokhlebov et al., 2005).

  • X-ray Analysis and Computational Studies : Mabkhot et al. (2019) conducted X-ray analysis and computational studies on a similar derivative, highlighting its potential as an anticancer agent. This shows the compound's relevance in medicinal chemistry (Mabkhot et al., 2019).

Potential Biological Activities

  • Anticancer Activity : The compound's derivatives have been studied for their anticancer properties. For example, Mabkhot et al. (2019) noted moderate anticancer activity in synthesized compounds (Mabkhot et al., 2019).

  • Antimicrobial Activity : Saied et al. (2019) synthesized derivatives demonstrating high antioxidant and anticancer activities, indicating the compound's utility in developing new antimicrobial agents (Saied et al., 2019).

  • Synthesis of Novel Heterocyclic Systems : Chaban et al. (2020) explored the synthesis of new heterocyclic systems using derivatives of this compound, showcasing its application in creating diverse chemical structures (Chaban et al., 2020).

Other Relevant Studies

  • Pharmacological Studies : Although you requested exclusion of drug use and dosage information, it's noteworthy that related compounds have been studied for their pharmacological properties, such as diuretic effects, as seen in the work by Herrmann et al. (1977) (Herrmann et al., 1977).

properties

IUPAC Name

ethyl (2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-3-28-22(27)17(13-24)21-25(16-10-8-14(2)9-11-16)20(26)19(29-21)12-15-6-4-5-7-18(15)23/h4-11,19H,3,12H2,1-2H3/b21-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSVYGAVFFLVSW-FXBPSFAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate

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